molecular formula C21H22N2O3 B11318247 2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide

2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11318247
M. Wt: 350.4 g/mol
InChI Key: HSUGUIJQVQORTK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a propoxyquinoline group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide typically involves a multi-step process:

    Formation of 4-methoxyphenylacetic acid: This can be achieved by the reaction of 4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.

    Synthesis of 8-propoxyquinoline: This involves the alkylation of quinoline with propyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-methoxyphenylacetic acid with 8-propoxyquinoline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide: Lacks the propoxy group, which may affect its biological activity and chemical properties.

    2-(4-methoxyphenyl)-N-(8-ethoxyquinolin-5-yl)acetamide:

Uniqueness

2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the presence of both methoxyphenyl and propoxyquinoline groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C21H22N2O3/c1-3-13-26-19-11-10-18(17-5-4-12-22-21(17)19)23-20(24)14-15-6-8-16(25-2)9-7-15/h4-12H,3,13-14H2,1-2H3,(H,23,24)

InChI Key

HSUGUIJQVQORTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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